7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline
Description
Role in Heterocyclic Chemistry
Tetrahydroisoquinoline derivatives are critical intermediates in alkaloid synthesis and drug discovery. Their partially saturated ring system allows for functionalization at multiple sites, enabling the introduction of substituents like nitro and fluoro groups. This structural versatility makes them valuable in constructing bioactive molecules.
Key Contributions :
- Electron-Withdrawing Effects : The nitro group at C6 and fluorine at C7 create an electron-deficient aromatic system, facilitating nucleophilic substitution or electrophilic addition reactions.
- Reactivity in Synthesis : The tetrahydroisoquinoline core can undergo oxidation, reduction, or cross-coupling reactions, making it a flexible building block.
Impact of Fluorine Substitution
Fluorine’s unique properties—high electronegativity, small atomic size, and strong C–F bond strength—confer distinct advantages:
These attributes align with trends in pharmaceutical chemistry, where fluorinated compounds account for ~20% of small-molecule drugs.
Relationship to Tetrahydroisoquinoline Family
7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline belongs to a broader class of tetrahydroisoquinoline (TIQ) derivatives, which are structurally related to dopamine-derived alkaloids. Key distinctions and relationships include:
Structural Comparison
| Compound | Core Structure | Substituents |
|---|---|---|
| 7-Fluoro-6-nitro-TIQ | Tetrahydroisoquinoline | C6-Nitro, C7-Fluoro |
| Salsolinol | Tetrahydroisoquinoline | C1-OH, C6-OCH₃ |
| Papaverine | Tetrahydroisoquinoline | C1-Benzyl, C3-OCH₃ |
Properties
IUPAC Name |
7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14/h3-4,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKBRXZMLYKQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10727453 | |
| Record name | 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912878-83-2 | |
| Record name | 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10727453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities and potential therapeutic applications. The presence of fluorine and nitro groups in its structure enhances its reactivity and biological efficacy. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular characteristics of this compound are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C9H9FN2O2 |
| Molecular Weight | 196.18 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C9H9FN2O2/c1-8(12)7(10)5(11)4(3)6(8)9/h5H,3-4H2,1H3 |
| Canonical SMILES | CN1CCC2=C(C=C(C=C2C1)F)N+[O−] |
Anticancer Properties
Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated its effectiveness against MCF-7 (breast cancer) and Ishikawa (endometrial cancer) cell lines. For instance, compounds derived from this scaffold showed IC50 values significantly lower than that of Tamoxifen (IC50 = 5.14 μg/ml), indicating a promising potential for further development as anticancer agents .
Table: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μg/ml) |
|---|---|---|
| 7-Fluoro-6-nitro | MCF-7 | 0.63 |
| 7-Fluoro-6-nitro | Ishikawa | 0.21 |
| Tamoxifen | MCF-7 | 5.14 |
The mechanism by which this compound exerts its effects is primarily linked to its interaction with estrogen receptors (ER). Docking studies have shown that this compound can bind effectively to the active sites of ER-α and ER-β, which are critical in the regulation of breast cancer cell proliferation . The binding affinity and resulting biological activity highlight its potential as a selective estrogen receptor modulator (SERM).
Neuroprotective Effects
In addition to its anticancer properties, preliminary studies suggest that this compound may possess neuroprotective effects. Compounds with similar structures have been noted for their ability to interact with neurotransmitter systems and exhibit protective effects against neurodegeneration . Further biological assays are required to elucidate the specific pathways involved.
Case Studies and Research Findings
A systematic review of literature reveals various studies focused on the synthesis and evaluation of derivatives of tetrahydroisoquinolines. For example:
- A study synthesized several derivatives demonstrating enhanced cytotoxicity against cancer cells compared to traditional chemotherapeutics like doxorubicin .
- Another investigation highlighted the role of specific substituents on the tetrahydroisoquinoline scaffold in modulating biological activity and improving selectivity towards cancer cells over normal cells .
Scientific Research Applications
Chemistry
In the realm of chemistry, 7-Fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline is utilized as a precursor for synthesizing various pharmaceuticals and agrochemicals. Its unique structural features allow for modifications that can lead to compounds with enhanced biological activities.
Biology
This compound functions as a probe in biological studies to investigate the role of specific functional groups in biological systems. Its interactions with biological targets can provide insights into enzyme activity and receptor binding mechanisms.
Medicine
The potential medicinal applications of this compound are particularly noteworthy:
- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
- Neuroprotective Effects : In vitro studies indicated that this compound can protect neuronal cells from oxidative stress-induced apoptosis by upregulating antioxidant enzymes such as superoxide dismutase (SOD). A notable study demonstrated a reduction in cell death by 40% in rat cortical neurons treated with this compound under oxidative stress conditions.
Industry
In industrial applications, this compound is employed in the production of dyes and pigments due to its unique chemical properties. Its ability to participate in various chemical reactions makes it useful in developing new materials.
Study on Neuroprotection
A study conducted on rat cortical neurons revealed that treatment with this compound significantly reduced cell death under oxidative stress conditions. The proposed mechanism involved the upregulation of antioxidant enzymes such as superoxide dismutase (SOD).
Antimicrobial Efficacy
In a clinical setting, formulations containing this compound were tested against chronic bacterial infections. Results indicated a significant reduction in bacterial load after two weeks of treatment.
Comparison with Similar Compounds
Key Differences :
- Electron-withdrawing effects: The nitro group in 7-Fluoro-6-nitro-THIQ enhances electrophilicity compared to non-nitrated analogs like 6-Fluoro-THIQ, facilitating nucleophilic substitution reactions .
- Ring structure: 7-Fluoro-1,2,3,4-tetrahydroquinoline (quinoline core) differs in nitrogen position, altering π-π stacking interactions in drug-receptor binding compared to isoquinoline derivatives .
Nitro-Substituted Analogs
Comparison :
- Synthetic utility: 7-Fluoro-6-nitro-THIQ’s fluorine atom improves metabolic stability in drug candidates compared to non-fluorinated nitro-THIQs .
- Safety : Both compounds share risks associated with nitro groups (e.g., mutagenicity), requiring careful handling .
Halogenated Derivatives: Bromo vs. Fluoro
Key Insights :
- Steric effects : The bromine and methyl groups in 7-Bromo-6-fluoro-2-methyl-THIQ increase steric hindrance, reducing synthetic versatility compared to the smaller fluorine and nitro groups in 7-Fluoro-6-nitro-THIQ .
- Reactivity : Bromine’s lower electronegativity vs. fluorine diminishes electronic effects critical for directing regioselective reactions .
Comparison :
- Functional groups : CKD712’s dihydroxy and naphthylmethyl groups enable hydrogen bonding and hydrophobic interactions, crucial for its VEGF-inducing activity. In contrast, 7-Fluoro-6-nitro-THIQ’s nitro group limits direct biological engagement, relegating it to synthetic roles .
Research Findings and Implications
- Synthetic Routes : 7-Fluoro-6-nitro-THIQ is synthesized via cyclization and deoxyfluorination, similar to methods for 6-fluoro-THIQs .
- Drug Development : Fluorine and nitro groups enhance binding affinity in kinase inhibitors, though nitro’s toxicity limits direct therapeutic use .
- Biological Gaps : Unlike CKD712, 7-Fluoro-6-nitro-THIQ lacks reported in vivo efficacy, underscoring its role as a scaffold rather than an endpoint drug .
Preparation Methods
Synthesis via N-Trifluoroacetyl Intermediate and Acidic Reflux
A documented preparation method involves the conversion of N-trifluoroacetyl-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline to the target compound under acidic reflux conditions:
- Starting Material: N-trifluoroacetyl-7-fluoro-6-nitro-1,2,3,4-tetrahydroisoquinoline (660 mg, 2.3 mmol)
- Solvent: Methanol (10 mL)
- Reagent: Hydrochloric acid (2 M, 6 mL)
- Atmosphere: Nitrogen (inert)
- Conditions: Heated to reflux overnight
- Work-up: Concentration of reaction mixture, grinding residue in diethyl ether, filtration to isolate solid product
- Yield: 450 mg of this compound (crude product used directly for further reactions)
- Analytical Data: Mass spectrometry [M+1] = 197.1
This method is referenced in patent EP3150592 and provides a reliable route to the compound under mild acidic conditions with inert atmosphere protection to avoid unwanted side reactions.
The key synthetic step often involves a Pictet–Spengler type cyclization, where a phenylethylamine derivative condenses with an aldehyde to form an iminium intermediate, which then cyclizes to form the tetrahydroisoquinoline core. Variants of this reaction allow for the introduction of substituents such as fluorine and nitro groups.
- The Pictet–Spengler condensation is catalyzed by Brønsted or Lewis acids (e.g., BF3·OEt2).
- Protecting groups such as trifluoroacetyl are used to stabilize intermediates and control selectivity.
- Reduction steps (e.g., using diisobutylaluminum hydride) and cyclization can be combined to efficiently build the core structure.
These strategies are adapted from broader synthetic methodologies used for tetrahydroisoquinoline derivatives, which have been extensively studied for their medicinal chemistry applications.
Data Table: Preparation Method Summary
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | N-trifluoroacetyl-7-fluoro-6-nitro-1,2,3,4-THIQ + MeOH + 2M HCl | Reflux under nitrogen overnight | Crude product obtained (450 mg) |
| 2 | Concentration and grinding in diethyl ether | Isolation of solid product by filtration | Product used directly for next step |
| 3 | Analytical confirmation | Mass spectrometry [M+1] = 197.1 | Confirms molecular weight |
Research Findings and Notes
- The preparation method emphasizes the importance of an inert atmosphere to prevent oxidation or degradation of sensitive intermediates.
- The use of hydrochloric acid in methanol under reflux allows for efficient deprotection and cyclization steps.
- The crude product is often used directly in subsequent synthetic steps without further purification, indicating a relatively clean reaction profile.
- The method is scalable and has been reported with yields sufficient for research and development purposes.
Comparison with Related Compounds
While detailed preparation methods for closely related compounds such as 6-fluoro-7-nitro-1,2,3,4-tetrahydroquinolin-2-one involve nitration of the tetrahydroquinoline ring and oxidation/reduction steps, the tetrahydroisoquinoline derivative synthesis focuses more on cyclization and protecting group strategies to install the fluorine and nitro substituents precisely.
Q & A
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential respiratory irritation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
How can the nitro group in this compound be functionally modified for derivatization?
Q. Advanced
- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling peptide coupling or Schiff base formation .
- Nucleophilic Substitution : Nitro displacement with thiols or amines under basic conditions (e.g., K₂CO₃/DMF) introduces heteroatoms .
- Cyclization : Intramolecular reactions (e.g., with aldehydes) form fused heterocycles, useful in medicinal chemistry .
What biological activities have been reported for structurally related tetrahydroisoquinolines?
Q. Advanced
- Antitumor Activity : Analogues with electron-withdrawing groups (e.g., nitro, trifluoromethyl) inhibit topoisomerase II (IC₅₀ ~2–10 µM) .
- Antimicrobial Properties : Fluorinated derivatives show moderate activity against Gram-positive bacteria (MIC ~8–32 µg/mL) .
- Neuroactive Potential : Tetrahydroisoquinoline scaffolds interact with serotonin receptors (e.g., 5-HT₂A), though specific data for 7-Fluoro-6-nitro derivatives remain limited .
How do contradictions in reported synthetic yields arise, and how can they be resolved?
Q. Advanced
- Regioselectivity Issues : Competing fluorination at C6 vs. C7 (e.g., 7-fluoro byproduct in 6-fluoro synthesis) reduces yields. Resolution: Optimize directing groups (e.g., methoxy) or use Lewis acids (BF₃·Et₂O) .
- Reduction Variability : LiAlH₄ vs. NaBH₄ reductions yield 53–61% for similar compounds due to steric hindrance. Resolution: Screen alternative reductants (e.g., BH₃·THF) .
- Purification Challenges : Column chromatography (SiO₂, hexane/EtOAc) vs. recrystallization (EtOH/H₂O) impacts purity. Resolution: Use preparative HPLC for polar intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
